![molecular formula C10H12F3NO3S B11760611 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a trifluoromethoxy group, a sulfonamide group, and a methyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzene sulfonyl chloride with 2-(trifluoromethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that require para-aminobenzoic acid for folic acid synthesis. This inhibition disrupts the folic acid metabolism cycle, leading to the inhibition of bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
2-(trifluoromethyl)benzenesulfonamide: Similar in structure but lacks the methyl group and the trifluoromethoxy group.
(trifluoromethoxy)benzene: Contains the trifluoromethoxy group but lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic
Propriétés
Formule moléculaire |
C10H12F3NO3S |
|---|---|
Poids moléculaire |
283.27 g/mol |
Nom IUPAC |
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c1-8-3-2-4-9(7-8)18(15,16)14-5-6-17-10(11,12)13/h2-4,7,14H,5-6H2,1H3 |
Clé InChI |
MSUMVHPIVVJORX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


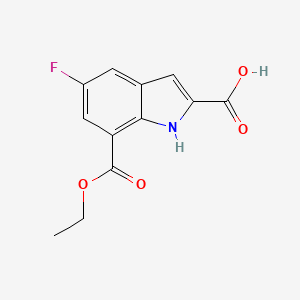


![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
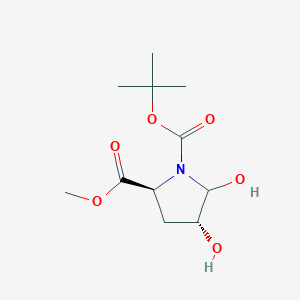
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)

![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)
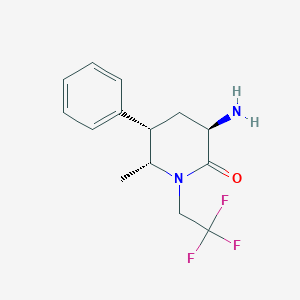
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
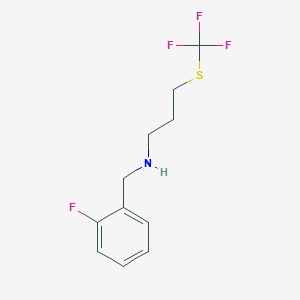
![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
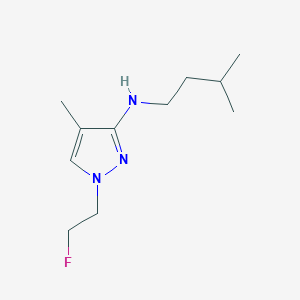
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
